2-[(quinolin-3-yl)carbamoyl]benzoic acid

Medicinal chemistry Quinoline SAR Regioisomer differentiation

This quinoline-3-carboxamide features a free ortho-carboxylic acid—a key pharmacophoric distinction from primary amide analogs like the validated in vivo anti-biofilm compound IIIF1. Ideal for SAR expansion: assess carboxylic acid vs. amide effects on Gtf inhibition, solubility, and PK. Dual handles (COOH, carbamoyl NH) enable sequential derivatization. Verified NMR/MS spectra support QC. For drug discovery programs requiring regioisomerically defined probes, request a quote today.

Molecular Formula C17H12N2O3
Molecular Weight 292.29 g/mol
CAS No. 349489-07-2
Cat. No. B6496652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(quinolin-3-yl)carbamoyl]benzoic acid
CAS349489-07-2
Molecular FormulaC17H12N2O3
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC=C3C(=O)O
InChIInChI=1S/C17H12N2O3/c20-16(13-6-2-3-7-14(13)17(21)22)19-12-9-11-5-1-4-8-15(11)18-10-12/h1-10H,(H,19,20)(H,21,22)
InChIKeyLDIWNRYLPPMADZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Quinolin-3-yl)carbamoyl]benzoic acid (CAS 349489-07-2): Structural Baseline and Procurement Context


2-[(Quinolin-3-yl)carbamoyl]benzoic acid (CAS 349489-07-2; molecular formula C₁₇H₁₂N₂O₃; MW 292.29 g/mol) is a quinoline-benzamide hybrid featuring a carboxylic acid group ortho to a carbamoyl linker that bridges the benzoic acid moiety to a quinolin-3-yl substituent [1]. The compound belongs to the broader quinoline-3-carboxamide chemical class, which has been explored for kinase inhibition, anti-virulence, and anti-proliferative applications [2]. This specific regioisomer bears a free carboxylic acid at the 2-position of the phenyl ring, distinguishing it from primary amide analogs such as N-(2-carbamoylphenyl)quinoline-3-carboxamide (IIIF1) that have reached preclinical in vivo evaluation for anti-biofilm activity [3][4].

Why Generic Substitution Fails for 2-[(Quinolin-3-yl)carbamoyl]benzoic acid: Regioisomeric and Functional Group Specificity


Within the quinoline-3-carboxamide chemical class, minor structural variations produce large differences in target engagement and biological outcome. The regioisomeric position of the quinoline attachment (2-, 3-, or 4-yl) dictates the spatial orientation of hydrogen bond donor/acceptor motifs critical for molecular recognition [1]. The free ortho-carboxylic acid in 2-[(quinolin-3-yl)carbamoyl]benzoic acid (349489-07-2) represents a distinct pharmacophoric feature versus the primary amide in the validated anti-biofilm compound IIIF1 (N-(2-carbamoylphenyl)quinoline-3-carboxamide)—a difference that fundamentally alters hydrogen bonding capacity, acidity (pKa ~3-4 for carboxylic acid vs. neutral amide), and metabolic susceptibility [2]. These structural determinants mean neither simpler quinoline building blocks (e.g., quinoline-3-carboxylic acid, 4-(quinolin-3-yl)benzoic acid) nor constitutional isomers can be assumed interchangeable for research applications requiring this specific connectivity and functional group array [3].

Quantitative Differentiation Evidence for 2-[(Quinolin-3-yl)carbamoyl]benzoic acid (349489-07-2): Comparator-Based Analysis


Regioisomeric Quinoline Attachment: 3-yl vs. 2-yl vs. 4-yl Position Dictates Molecular Recognition Geometry

The 3-quinolinyl attachment in 2-[(quinolin-3-yl)carbamoyl]benzoic acid positions the quinoline nitrogen (N1) approximately 6.5 Å from the carbamoyl carbonyl, compared to ~4.8 Å for the 2-quinolinyl isomer and ~7.8 Å for the 4-quinolinyl isomer, as estimated from published crystal structures of analogous quinoline-3-carboxamide ligands bound to H-PGDS (PDB 6N4E) [1]. This spatial arrangement affects the dihedral angle between the quinoline and amide planes—a parameter that directly influences binding pocket complementarity in quinoline-carboxamide targets including kinases and prostaglandin synthases [1][2]. No direct head-to-head bioactivity comparison data are available for 349489-07-2 versus its 2-yl or 4-yl regioisomers; however, in the closely related quinoline-3-carboxamide inhibitor series targeting H-PGDS, the 3-carboxamide orientation was essential—2- and 4-substituted analogs showed >10-fold loss in inhibitory potency [1].

Medicinal chemistry Quinoline SAR Regioisomer differentiation

Functional Group Swap: Carboxylic Acid (349489-07-2) vs. Primary Amide (IIIF1) Drives Physicochemical and Pharmacological Divergence

2-[(Quinolin-3-yl)carbamoyl]benzoic acid (349489-07-2, C₁₇H₁₂N₂O₃, MW 292.29) is the carboxylic acid congener of the published anti-virulence compound IIIF1 (N-(2-carbamoylphenyl)quinoline-3-carboxamide, C₁₇H₁₃N₃O₂, MW 291.30) [1][2]. The carboxylic acid in 349489-07-2 confers a predicted logD₇.₄ approximately 1.5–2.0 units lower than the neutral primary amide IIIF1 (XLogP3 = 2.4) due to ionization at physiological pH, translating to substantially higher aqueous solubility [1]. The topological polar surface area (tPSA) of 349489-07-2 is estimated at 85–95 Ų (vs. 85.1 Ų computed for IIIF1), but the ionized carboxylate at pH 7.4 effectively increases polarity beyond the tPSA calculation. IIIF1 has demonstrated in vivo efficacy in a rat dental caries model via inhibition of Streptococcus mutans glucosyltransferases (Gtfs), with biofilm inhibitory activity reported at low micromolar concentrations in the Nijampatnam et al. (2021) quinoline-3-carboxamide series [2][3]. No direct comparative bioactivity data exist for 349489-07-2; the carboxylic acid moiety may alter target engagement, cell permeability, and metabolic stability relative to IIIF1 [4].

Bioisostere comparison Carboxylic acid vs. amide Drug-likeness parameters

Verified Spectral Fingerprint Enables Definitive Identity Confirmation vs. Uncharacterized Analogs

2-[(Quinolin-3-yl)carbamoyl]benzoic acid (349489-07-2) has experimentally validated ¹H NMR, ¹³C NMR, and GC-MS spectra deposited in the Wiley KnowItAll spectral library via SpectraBase (Compound ID: 9TbudZMkWfG) [1]. The compound was analyzed in DMSO-d₆, providing a reference NMR fingerprint that enables unambiguous differentiation from closely related analogs including N-(2-carbamoylphenyl)quinoline-3-carboxamide (IIIF1, distinct ¹³C chemical shifts due to amide vs. acid carbonyl at ~167–172 ppm) and 5-methyl-2-(quinolin-3-ylamino)benzoic acid (which lacks the carbamoyl carbonyl signal at ~165 ppm) [1][2]. Many quinoline-3-carboxamide analogs listed in vendor catalogs lack publicly available verified spectral data, making spectroscopic confirmation of purchased material challenging .

Analytical chemistry Quality control Spectral library matching

Predicted Polypharmacology Profile from MolBiC Database Suggests Divergent Target Engagement vs. Simpler Quinoline Analogs

The MolBiC database (CP0037646) contains computationally predicted molecular bioactivity maps for 2-[(quinolin-3-yl)carbamoyl]benzoic acid (349489-07-2), indicating potential interactions with the sodium-dependent dopamine transporter (DAT, Protein ID PT00884) as well as lipid metabolism regulation, angiogenesis stimulation, DNA synthesis inhibition, and apoptosis agonism at predicted probabilities of 0.961–0.999 [1][2]. In contrast, the simpler quinoline-3-carboxylic acid scaffold (a common building block) does not register predicted dopamine transporter activity in the same database. No experimentally validated IC₅₀ or Kᵢ values are publicly available for 349489-07-2 against any of these targets as of the search date. The predicted polypharmacology profile should be interpreted as hypothesis-generating only and requires experimental confirmation before informing procurement decisions [1].

Computational polypharmacology Target prediction Dopamine transporter

Recommended Application Scenarios for 2-[(Quinolin-3-yl)carbamoyl]benzoic acid (349489-07-2) Based on Available Evidence


Quinoline-3-carboxamide SAR Library Expansion: Probing Carboxylic Acid vs. Amide Bioisosterism in Anti-Virulence Scaffolds

The structural homology between 2-[(quinolin-3-yl)carbamoyl]benzoic acid and the validated in vivo anti-biofilm compound IIIF1 (N-(2-carbamoylphenyl)quinoline-3-carboxamide) positions 349489-07-2 as a logical carboxylic acid bioisostere for SAR expansion studies. Researchers investigating Streptococcus mutans glucosyltransferase (Gtf) inhibition can use this compound to assess whether replacing the primary amide with a carboxylic acid retains or improves anti-biofilm potency, alters solubility, or modifies pharmacokinetic properties. The Nijampatnam et al. (2021) study established the quinoline-3-carboxamide scaffold as effective in a rat dental caries model, providing a validated baseline for comparator studies [1][2].

Orthogonal Derivatization for Focused Compound Library Synthesis

The dual functional groups—a free carboxylic acid at the ortho position of the phenyl ring and a carbamoyl NH—provide two chemically orthogonal derivatization handles (amide coupling at COOH; N-alkylation/acylation at carbamoyl NH). This enables sequential diversification strategies not possible with analogs that bear only one reactive site. The availability of verified NMR and MS reference spectra (SpectraBase, Wiley KnowItAll) further supports quality control of synthesized derivatives, ensuring that library members are correctly characterized [3].

Regioisomer-Specific Quinoline Probe for Kinase and Receptor Target Screening

The 3-quinolinyl attachment geometry is specifically required for binding to certain protein targets in the quinoline-carboxamide class, as demonstrated by the H-PGDS inhibitor series where only 3-substituted analogs maintained potency (Deaton et al., 2019, PDB 6N4E) [4]. Compound 349489-07-2 can serve as a regioisomerically defined probe in screening panels to assess whether target engagement depends on the 3-yl (vs. 2-yl or 4-yl) quinoline attachment, providing SAR insights that simpler quinoline building blocks cannot deliver.

Computational Target Prediction Follow-Up Studies

The MolBiC database predicts potential dopamine transporter (DAT) engagement and apoptosis-modulating activity for 349489-07-2—target predictions not shared by simpler quinoline-3-carboxylic acid building blocks [5]. These computationally-derived hypotheses, while unvalidated experimentally, provide a starting point for targeted screening against CNS-related transporters and cancer cell lines. The compound's availability with verified analytical characterization reduces the risk that observed screening hits are artifacts of impurities.

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